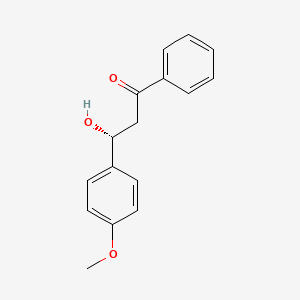
(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a phenylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by reduction and hydrolysis steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-1-phenylpropan-1-one.
Reduction: 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-3-Hydroxy-1-[(4-methoxyphenyl)methyl]-4-(2-methylpropyl)-2-pyrrolidinone: Similar in structure but with a pyrrolidinone ring.
(2S,3R)-trans-(4-methoxyphenyl)glycidic acid: Contains a glycidic acid moiety instead of a phenylpropanone backbone.
Uniqueness
(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
872333-01-2 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H16O3/c1-19-14-9-7-13(8-10-14)16(18)11-15(17)12-5-3-2-4-6-12/h2-10,16,18H,11H2,1H3/t16-/m1/s1 |
Clave InChI |
RMYGMGCAPCVOSN-MRXNPFEDSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)O |
SMILES canónico |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


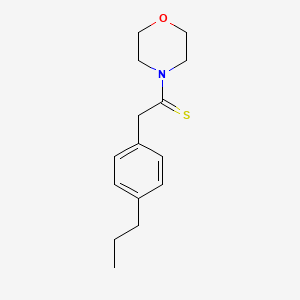
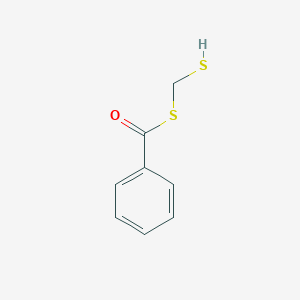
![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
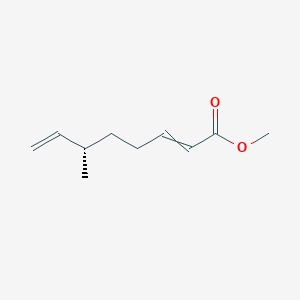
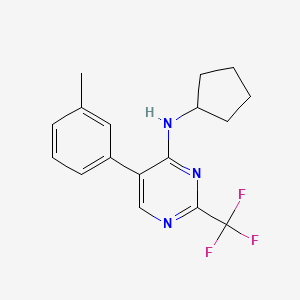
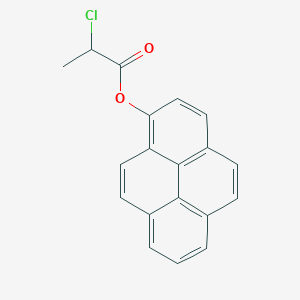
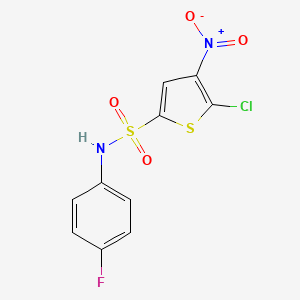
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
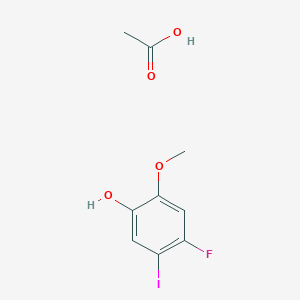
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
![Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-](/img/structure/B12604067.png)
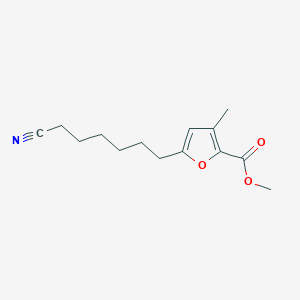
![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)
